molecular formula C9H7Br B2443920 1-(Bromomethyl)-3-ethynylbenzene CAS No. 2092915-03-0

1-(Bromomethyl)-3-ethynylbenzene

Cat. No.: B2443920
CAS No.: 2092915-03-0
M. Wt: 195.059
InChI Key: XVPZTTMGGIHZMQ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-ethynylbenzene is an organic compound featuring a benzene ring substituted with a bromomethyl group and an ethynyl group This compound is of interest due to its unique structure, which combines the reactivity of both the bromomethyl and ethynyl functional groups

Mechanism of Action

Target of Action

Based on its structure, it can be inferred that it might participate in nucleophilic reactions involving benzene derivatives . The bromomethyl group attached to the benzene ring can act as an electrophile, attracting electron-rich species or nucleophiles.

Mode of Action

The mode of action of 1-(Bromomethyl)-3-ethynylbenzene involves its interaction with its targets through nucleophilic substitution reactions . The bromine atom in the bromomethyl group attached to the benzene ring can be replaced by a nucleophile in a reaction. This substitution can lead to the formation of new compounds, depending on the nucleophile involved in the reaction.

Biochemical Pathways

It can be involved in various organic synthesis reactions, potentially affecting the synthesis of other organic compounds . The exact downstream effects would depend on the specific reactions and the biological context in which they occur.

Pharmacokinetics

Like other organic compounds, its bioavailability would depend on factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it undergoes and the context in which these reactions occur. For instance, in a nucleophilic substitution reaction, it can lead to the formation of new compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other reactants, temperature, pH, and the solvent in which the reaction takes place . For instance, in a Suzuki-Miyaura coupling reaction, the choice of boron reagents can influence the reaction outcome .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-ethynylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 3-ethynylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an organic solvent like carbon tetrachloride (CCl₄) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-ethynylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted benzyl derivatives.

    Addition Products: Products include dibromo or bromoalkene derivatives.

    Coupling Products: Products include biaryl or alkyne derivatives.

Scientific Research Applications

1-(Bromomethyl)-3-ethynylbenzene has several applications in scientific research:

Comparison with Similar Compounds

    1-(Bromomethyl)-4-ethynylbenzene: Similar structure but with the ethynyl group in the para position.

    1-(Bromomethyl)-2-ethynylbenzene: Similar structure but with the ethynyl group in the ortho position.

    1-(Bromomethyl)-3-propynylbenzene: Similar structure but with a propynyl group instead of an ethynyl group.

Uniqueness: 1-(Bromomethyl)-3-ethynylbenzene is unique due to the specific positioning of the bromomethyl and ethynyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positioning allows for selective functionalization and the formation of diverse products in synthetic chemistry.

Properties

IUPAC Name

1-(bromomethyl)-3-ethynylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br/c1-2-8-4-3-5-9(6-8)7-10/h1,3-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPZTTMGGIHZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC(=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092915-03-0
Record name 1-(bromomethyl)-3-ethynylbenzene
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